2-Amino-5-bromo-4-(tert-butyl)-1,3-thiazol-3-ium bromide
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Overview
Description
2-Amino-5-bromo-4-(tert-butyl)-1,3-thiazol-3-ium bromide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an amino group, a bromine atom, and a tert-butyl group attached to the thiazole ring. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4-(tert-butyl)-1,3-thiazol-3-ium bromide typically involves the reaction of 2-amino-4-(tert-butyl)-1,3-thiazole with bromine. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under controlled temperature conditions. The bromination reaction results in the substitution of a hydrogen atom with a bromine atom at the 5-position of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent concentration, and reaction time. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-4-(tert-butyl)-1,3-thiazol-3-ium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include azido-thiazoles or cyano-thiazoles.
Oxidation: Products include thiazole sulfoxides or sulfones.
Reduction: Products include dihydrothiazoles.
Scientific Research Applications
2-Amino-5-bromo-4-(tert-butyl)-1,3-thiazol-3-ium bromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-4-(tert-butyl)-1,3-thiazol-3-ium bromide involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or modification of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(tert-butyl)-1,3-thiazole: Lacks the bromine atom, resulting in different reactivity and applications.
2-Amino-5-chloro-4-(tert-butyl)-1,3-thiazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
2-Amino-5-bromo-4-methyl-1,3-thiazole: Contains a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
Uniqueness
2-Amino-5-bromo-4-(tert-butyl)-1,3-thiazol-3-ium bromide is unique due to the combination of the bromine atom and the tert-butyl group, which confer specific reactivity and stability. This makes it a valuable compound for various chemical and biological applications.
Properties
IUPAC Name |
5-bromo-4-tert-butyl-1,3-thiazol-3-ium-2-amine;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2S.BrH/c1-7(2,3)4-5(8)11-6(9)10-4;/h1-3H3,(H2,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQBJHKZVBOVLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(SC(=[NH+]1)N)Br.[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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